molecular formula C4H5NO3 B1440973 3-(Nitromethylene)oxetane CAS No. 922500-95-6

3-(Nitromethylene)oxetane

Cat. No.: B1440973
CAS No.: 922500-95-6
M. Wt: 115.09 g/mol
InChI Key: YYPAYWPSPJDUBG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Nitromethylene)oxetane plays a crucial role in biochemical reactions due to its reactive nitromethylene group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been found to upregulate the expression of genes involved in antioxidant defense mechanisms. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound has been shown to inhibit certain proteases, thereby modulating protein degradation pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function. These threshold effects underscore the need for careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the concentrations of intermediates and end products of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the accumulation and activity of this compound, affecting its overall biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nitromethylene)oxetane typically involves a one-pot synthesis via conjugate addition . This method is elegant and cost-efficient, making it suitable for industrial production. The precursor to all target compounds, this compound, is used as provided by suppliers like Spirochem AG .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing the yield and purity of the compound. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high efficiency and minimal by-products .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(nitromethylidene)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPAYWPSPJDUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C[N+](=O)[O-])CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693533
Record name 3-(Nitromethylidene)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922500-95-6
Record name 3-(Nitromethylene)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922500-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Nitromethylidene)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(nitromethylidene)oxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-(nitromethylene)oxetane in peptide backbone modification?

A1: The research highlights the use of this compound in synthesizing a new class of peptidomimetics. [] Peptidomimetics are molecules mimicking the biological actions of peptides but with altered structures. This modification often leads to improved drug-like properties.

Q2: How is this compound incorporated into the peptide structure?

A2: The synthesis involves a conjugate addition reaction where α-amino esters react with the double bond of the nitromethylene group in this compound. [] This is followed by the reduction of the nitro group to an amine, which can then be coupled with N-protected amino acids. This process allows for the step-by-step growth of the peptide chain with the oxetane ring integrated into its backbone. []

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